BenchChemオンラインストアへようこそ!

GM2-KLH CONJUGATE

Cancer Vaccine IgG Class Switching GM2 Ganglioside

The GM2-KLH conjugate (CAS 195993-11-4) is a chemically defined cancer vaccine candidate composed of the tumor-associated carbohydrate antigen GM2 ganglioside covalently linked to the immunogenic carrier protein keyhole limpet hemocyanin (KLH). It is designed to break immune tolerance against GM2, a glycolipid overexpressed on the surface of melanoma, sarcoma, and neuroblastoma cells.

Molecular Formula C16H13BrN2O4
Molecular Weight 0
CAS No. 195993-11-4
Cat. No. B1180655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGM2-KLH CONJUGATE
CAS195993-11-4
SynonymsGM2-KLH CONJUGATE
Molecular FormulaC16H13BrN2O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GM2-KLH Conjugate (CAS 195993-11-4): A Structurally Defined Ganglioside Vaccine Candidate for Melanoma Immunotherapy Research


The GM2-KLH conjugate (CAS 195993-11-4) is a chemically defined cancer vaccine candidate composed of the tumor-associated carbohydrate antigen GM2 ganglioside covalently linked to the immunogenic carrier protein keyhole limpet hemocyanin (KLH). It is designed to break immune tolerance against GM2, a glycolipid overexpressed on the surface of melanoma, sarcoma, and neuroblastoma cells [1]. The conjugate is typically co-administered with the saponin adjuvant QS-21 to maximize humoral immunogenicity [2]. This compound is classified as a therapeutic glycoconjugate vaccine and has advanced through Phase III clinical evaluation [3].

GM2-KLH Conjugate Procurement: Why Structural and Immunological Specificity Precludes Simple Substitution with Unconjugated GM2 or Alternative Carriers


The immunological performance of a GM2-based vaccine is exquisitely dependent on both the carrier protein and the adjuvant partner. The unconjugated GM2 ganglioside is a T-cell-independent antigen: when injected alone, it elicits no detectable antibody response [1]. Physical adherence to Bacillus Calmette-Guérin (GM2/BCG) improves immunogenicity but yields predominantly short-lived IgM of moderate titer, with IgG class-switch occurring in only ~10% of patients [2]. Covalent conjugation to KLH is the minimal requirement to engage T-cell help, and the addition of the QS-21 adjuvant is essential to drive a consistent, high-titer IgG response dominated by the IgG1 and IgG3 isotypes [3]. Substituting the KLH carrier with monophosphoryl lipid A (MPLA), for example, generates a conjugate with fundamentally different response kinetics and isotype profile, demonstrating that carrier choice directly governs both the magnitude and quality of the humoral response [4].

GM2-KLH Conjugate: Quantified Differentiation Against GM2/BCG, GM2-MPLA, and Other Ganglioside Vaccines


IgG Seroconversion: GM2-KLH/QS21 Achieves 71–76% IgG Response Rate vs. 10% for GM2/BCG

In a Phase III trial context, the GM2/BCG vaccine induced IgG anti-GM2 antibodies in only 10% of patients. Reformulating the antigen as a covalent GM2-KLH conjugate with QS-21 adjuvant raised the IgG seroconversion rate to 76% in a pilot study and 71% across all dose levels in a subsequent dose-response study [1]. This represents an approximate 7-fold increase in the proportion of patients able to mount a T-cell-dependent IgG response, a critical determinant of sustained anti-tumor immunity.

Cancer Vaccine IgG Class Switching GM2 Ganglioside T-Cell Help

IgM Seroconversion Rate: GM2-KLH/QS21 Elicits IgM in 100% of Patients vs. 86% for GM2/BCG

As summarized by Livingston (1995), the GM2/BCG vaccine induced moderate-titer IgM antibodies in 86% of melanoma patients. In contrast, the GM2-KLH plus QS-21 conjugate vaccine induced high-titer IgM anti-GM2 antibodies in 100% of treated patients [1]. This universal seroconversion eliminates non-responders as a confounding variable in preclinical and clinical immunogenicity studies.

IgM Antibody Seroconversion Melanoma Vaccine GM2-KLH

Adjuvant-Dependent Immunogenicity: QS-21 Is the Definitive Partner for GM2-KLH, Outperforming BCG and DETOX

In a direct four-arm comparison, GM2-KLH was administered to melanoma patients alone or combined with one of three adjuvants: BCG, DETOX, or QS-21. The GM2-KLH plus QS-21 arm was identified as the most effective formulation, inducing a much higher antibody titer, longer-lasting IgM response, and a consistent IgG response (isotypes IgG1 and IgG3) that was not observed in the other arms [1]. This head-to-head intra-study comparison isolates QS-21 as the essential adjuvant for achieving maximal immunogenicity.

Adjuvant Comparison QS-21 GM2-KLH Vaccine Antibody Titer

Carrier-Dependent Binding Avidity: GM2-KLH Antisera Exhibit Superior Binding to GM2-Positive Tumor Cells Compared with GM2-MPLA

In a controlled murine immunization study directly comparing GM2-KLH (CFA/IFA emulsion) with fully synthetic GM2-MPLA (liposomal), antisera from GM2-KLH-immunized mice demonstrated significantly stronger binding to the GM2-expressing human breast cancer cell line MCF-7, as measured by fluorescence-activated cell sorting (FACS) [1]. Although both antisera mediated comparable complement-dependent cytotoxicity (CDC) against MCF-7 cells, the superior binding avidity of GM2-KLH-induced antibodies suggests a higher functional antibody concentration on the tumor cell surface.

Carrier Comparison GM2-MPLA Tumor Cell Binding FACS

Dose-Response Definition: 3 µg GM2-KLH/QS21 Is the Minimal Dose for Consistent High-Titer IgM and IgG Induction

A formal dose-response study evaluated GM2-KLH/QS21 at GM2 doses of 1, 3, 10, 30, and 70 µg in 52 melanoma patients. Doses of 3–70 µg were equivalent in peak titers and antibody induction rates, but the 1 µg dose was insufficient. The 3 µg dose was identified as the lowest dose that achieved consistent, high-titer IgM and IgG anti-GM2 antibodies [1]. At the 30 µg dose, 50% of patients developed complement-fixing antibodies detectable at a 1:10 serum dilution.

Dose Optimization Vaccine Potency Minimal Effective Dose GM2-KLH/QS21

Functional Cytotoxicity: GM2-KLH-Induced Antibodies Mediate Specific Complement-Dependent Lysis of GM2-Positive Cancer Cells

Antisera from mice immunized with GM2-KLH conjugate mediated significant complement-dependent cytotoxicity (CDC) against the GM2-expressing human breast cancer cell line MCF-7, as measured by LDH release assay [1]. The lysis was antigen-specific: neither antiserum induced CDC against the GM2-negative SKMEL-28 melanoma cell line. Although both GM2-KLH and GM2-MPLA antisera mediated comparable CDC (% lysis not significantly different), the functional validation of specific tumor cell killing confirms that antibodies elicited by GM2-KLH are not merely binding reagents but active effector molecules.

Complement-Dependent Cytotoxicity CDC MCF-7 GM2-KLH

GM2-KLH Conjugate: High-Impact Research and Preclinical Development Scenarios Supported by Quantitative Differentiation Evidence


Preclinical Melanoma Vaccine Efficacy Studies Requiring High-Titer, T-Cell-Dependent IgG Responses

GM2-KLH/QS21 is the only GM2-based vaccine formulation with documented IgG seroconversion rates exceeding 70% in clinical studies [1]. Researchers evaluating therapeutic vaccine efficacy in syngeneic murine melanoma models (e.g., B16-F10) should use this conjugate to ensure robust IgG-mediated ADCC and complement fixation, which are largely absent with GM2/BCG or unconjugated GM2 controls.

Benchmarking Novel GM2-Targeted Immunotherapies or Next-Generation Carriers

As the most extensively clinically characterized GM2 conjugate, GM2-KLH serves as the definitive positive control for comparative immunogenicity studies. When evaluating novel carriers (e.g., synthetic MPLA conjugates, virus-like particles), GM2-KLH/QS21 provides the established benchmark for seroconversion rates (IgM 100%, IgG ~71–76%) [2] and tumor cell binding avidity [3].

Quality Control and Potency Assay Development for GM2-KLH Vaccine Batches

The dose-response evidence identifying 3 µg as the minimal effective dose for consistent high-titer antibody induction [2] enables the design of standardized potency assays. In murine immunogenicity models, failure of a production batch to elicit antibody titers equivalent to the reference standard at the 3 µg dose indicates a manufacturing defect, supporting robust lot-release testing protocols.

Functional Antibody Characterization: Complement-Dependent Cytotoxicity (CDC) Assays

The validated CDC activity of GM2-KLH-induced antisera against MCF-7 cells [3] supports the use of this conjugate as an immunization reagent for generating polyclonal antibodies for functional screening. Researchers can employ these antisera to assess GM2 expression levels on novel tumor cell lines or to evaluate the impact of glycosylation inhibitors on GM2 surface presentation via complement-mediated killing readouts.

Quote Request

Request a Quote for GM2-KLH CONJUGATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.